molecular formula C7H8BrNO3 B13557483 2-Amino-3-(5-bromofuran-2-YL)propanoic acid

2-Amino-3-(5-bromofuran-2-YL)propanoic acid

Cat. No.: B13557483
M. Wt: 234.05 g/mol
InChI Key: AHFZOTSGNQDYDD-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromofuran-2-yl)propanoic acid is an organic compound with the molecular formula C7H8BrNO3 and a molecular weight of 234.05 g/mol . This compound features a brominated furan ring attached to an amino acid backbone, making it a unique molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The brominated furan is then reacted with an appropriate amino acid precursor under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 2-Amino-3-(5-bromofuran-2-yl)propanoic acid .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(5-bromofuran-2-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The precise mechanism of action of 2-Amino-3-(5-bromofuran-2-yl)propanoic acid is not fully elucidated. it is postulated to function as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a key role in the synthesis of pro-inflammatory molecules . The compound may interact with molecular targets and pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-bromofuran-2-yl)propanoic acid is unique due to the presence of the brominated furan ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

2-amino-3-(5-bromofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)

InChI Key

AHFZOTSGNQDYDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CC(C(=O)O)N

Origin of Product

United States

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